molecular formula C5H6BClN2O3 B13994695 2-Methoxy-6-chloropyrimidine-4-boronic acid

2-Methoxy-6-chloropyrimidine-4-boronic acid

Cat. No.: B13994695
M. Wt: 188.38 g/mol
InChI Key: XZLVCWPGAZBOAM-UHFFFAOYSA-N
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Description

2-Methoxy-6-chloropyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-chloropyrimidine-4-boronic acid typically involves the reaction of 2-methoxy-6-chloropyrimidine with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where the pyrimidine derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-chloropyrimidine-4-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the replacement of a halogen atom with an aryl or vinyl group, facilitated by a palladium catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reaction typically occurs under mild conditions, making it suitable for a wide range of substrates .

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-chloropyrimidine-4-boronic acid is unique due to the presence of both methoxy and chloro substituents on the pyrimidine ring. These substituents can influence the electronic properties of the compound, making it more versatile in various chemical reactions .

Properties

Molecular Formula

C5H6BClN2O3

Molecular Weight

188.38 g/mol

IUPAC Name

(6-chloro-2-methoxypyrimidin-4-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O3/c1-12-5-8-3(6(10)11)2-4(7)9-5/h2,10-11H,1H3

InChI Key

XZLVCWPGAZBOAM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=N1)OC)Cl)(O)O

Origin of Product

United States

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